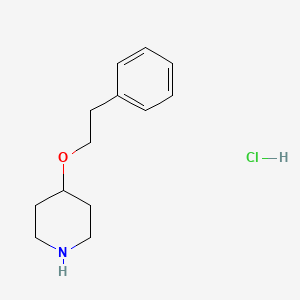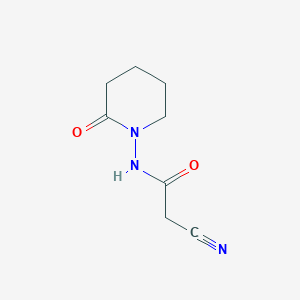
2-chloro-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole
Overview
Description
2-chloro-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole is a heterocyclic compound with the molecular formula C8H10ClNS. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that 2-chloro-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole may also interact with various biological targets.
Mode of Action
It is known that indole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Result of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities . This suggests that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroaniline with methyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions[][3].
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzothiazoles depending on the nucleophile used[][3].
Scientific Research Applications
2-chloro-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-chloro-1,3-benzothiazole: Lacks the tetrahydro and methyl groups, which may affect its reactivity and biological activity.
6-methyl-1,3-benzothiazole: Similar structure but without the chlorine atom, leading to different chemical properties.
4,5,6,7-tetrahydro-1,3-benzothiazole: Lacks both the chlorine and methyl groups, which can influence its chemical behavior.
Uniqueness
2-chloro-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole is unique due to the presence of both chlorine and methyl groups, which can significantly impact its chemical reactivity and biological activity. These substituents can enhance its potential as a versatile intermediate in various synthetic and industrial applications .
Properties
IUPAC Name |
2-chloro-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNS/c1-5-2-3-6-7(4-5)11-8(9)10-6/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAGDCRNCPWTFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601234484 | |
| Record name | 2-Chloro-4,5,6,7-tetrahydro-6-methylbenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601234484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235439-67-4 | |
| Record name | 2-Chloro-4,5,6,7-tetrahydro-6-methylbenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4,5,6,7-tetrahydro-6-methylbenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601234484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6144225.png)
![3-methyl-1-(2-methylpropyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B6144238.png)
![2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione; oxalic acid](/img/structure/B6144243.png)



![{4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine](/img/structure/B6144288.png)

![tert-butyl N-methyl-N-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate](/img/structure/B6144298.png)

![Tert-butyl 4-[(oxolan-2-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B6144308.png)
